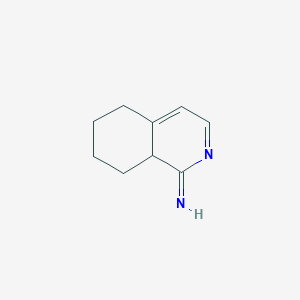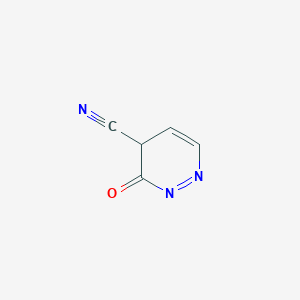
3-Pyridazone-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBONITRILE typically involves the reaction of benzil with cyanoacetylhydrazine under microwave irradiation . This method is efficient and yields the desired product in good quantities. The reaction conditions include:
Microwave irradiation: This accelerates the reaction and improves yield.
Solvent-free conditions: This method is environmentally friendly and cost-effective.
Industrial Production Methods
Industrial production of 3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBONITRILE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the compound.
Reduction: This can convert the keto group to a hydroxyl group.
Substitution: This reaction can replace the carbonitrile group with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction can produce hydroxylated pyridazine derivatives .
Applications De Recherche Scientifique
3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBONITRILE has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-OXO-2,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE: This compound has similar structural features but includes additional phenyl groups, which may enhance its biological activity.
3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBONITRILE: This compound is another derivative with diphenyl groups, which can affect its chemical and biological properties.
Uniqueness
3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBONITRILE is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for various research applications and the development of new materials and pharmaceuticals .
Propriétés
Formule moléculaire |
C5H3N3O |
|---|---|
Poids moléculaire |
121.10 g/mol |
Nom IUPAC |
3-oxo-4H-pyridazine-4-carbonitrile |
InChI |
InChI=1S/C5H3N3O/c6-3-4-1-2-7-8-5(4)9/h1-2,4H |
Clé InChI |
JLHKBKGEXYSKFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=NC(=O)C1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Fluoro-4-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-3-yl]benzonitrile](/img/structure/B15135005.png)
![2-methyl-4aH-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B15135010.png)
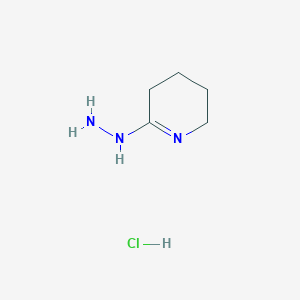
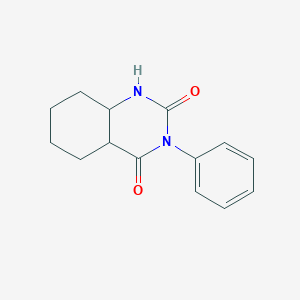
![3-methyl-4-phenyl-4,5,6,7a-tetrahydro-1H-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B15135030.png)
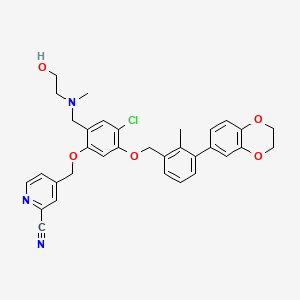
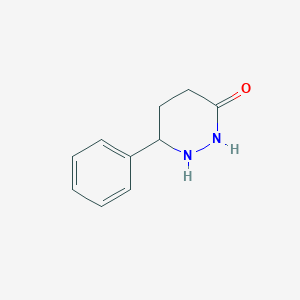
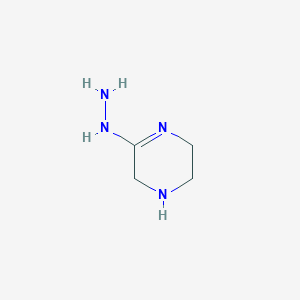

![[7-[(4-Methoxyphenyl)methyl]-5-methyl-4,6-dioxopyrazolo[3,4-d]pyrimidin-3-ylidene]-phenylazanium](/img/structure/B15135088.png)


